2,2-Dimethyltetrahydro-4h-thiopyran-4-one
Overview
Description
2,2-Dimethyltetrahydro-4H-thiopyran-4-one is an organic compound with the molecular formula C7H12OS. It is a sulfur-containing heterocycle with a six-membered ring structure, incorporating a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyltetrahydro-4H-thiopyran-4-one can be synthesized through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride. The intermediate 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans are then hydrolyzed and decarboxylated by heating in dilute sulfuric acid .
Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones. This reaction is typically carried out in a medium such as tert-butyl methyl ether, with tricaprylmethylammonium chloride and potassium hydrogen phosphate as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The choice of reagents, solvents, and catalysts, as well as reaction conditions, are adjusted to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyltetrahydro-4H-thiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom or the carbon adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiopyran derivatives, depending on the specific reagents used.
Scientific Research Applications
2,2-Dimethyltetrahydro-4H-thiopyran-4-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound and its derivatives are studied for their potential biological activities, such as antitumor, antibacterial, and antifungal properties.
Material Science: It is used in the development of photosensitive semiconductors and electrochromic materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2,2-Dimethyltetrahydro-4H-thiopyran-4-one can be compared with other similar compounds, such as:
Tetrahydro-4H-thiopyran-4-one: Lacks the two methyl groups at the 2-position, which can affect its reactivity and properties.
Tetrahydro-4H-pyran-4-one: Contains an oxygen atom instead of sulfur, leading to different chemical behavior and applications.
2,2-Dimethyltetrahydro-4H-pyran-4-one:
The presence of sulfur in this compound imparts unique properties, such as increased nucleophilicity and potential for forming stable radicals, which can be advantageous in certain applications .
Properties
IUPAC Name |
2,2-dimethylthian-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-7(2)5-6(8)3-4-9-7/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAABZONQGGPNCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCS1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301956 | |
Record name | 2,2-dimethyltetrahydro-4h-thiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2323-13-9 | |
Record name | NSC147619 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147619 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-dimethyltetrahydro-4h-thiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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